Cas no 2228767-74-4 (2-azido-2-5-(trifluoromethyl)furan-2-ylethan-1-ol)

2-azido-2-5-(trifluoromethyl)furan-2-ylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-azido-2-5-(trifluoromethyl)furan-2-ylethan-1-ol
- 2228767-74-4
- 2-azido-2-[5-(trifluoromethyl)furan-2-yl]ethan-1-ol
- EN300-1974536
-
- Inchi: 1S/C7H6F3N3O2/c8-7(9,10)6-2-1-5(15-6)4(3-14)12-13-11/h1-2,4,14H,3H2
- InChI Key: JIEYIBPTQOHWOW-UHFFFAOYSA-N
- SMILES: FC(C1=CC=C(C(CO)N=[N+]=[N-])O1)(F)F
Computed Properties
- Exact Mass: 221.04121093g/mol
- Monoisotopic Mass: 221.04121093g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 47.7Ų
2-azido-2-5-(trifluoromethyl)furan-2-ylethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1974536-0.5g |
2-azido-2-[5-(trifluoromethyl)furan-2-yl]ethan-1-ol |
2228767-74-4 | 0.5g |
$1426.0 | 2023-09-16 | ||
Enamine | EN300-1974536-2.5g |
2-azido-2-[5-(trifluoromethyl)furan-2-yl]ethan-1-ol |
2228767-74-4 | 2.5g |
$2912.0 | 2023-09-16 | ||
Enamine | EN300-1974536-10g |
2-azido-2-[5-(trifluoromethyl)furan-2-yl]ethan-1-ol |
2228767-74-4 | 10g |
$6390.0 | 2023-09-16 | ||
Enamine | EN300-1974536-0.05g |
2-azido-2-[5-(trifluoromethyl)furan-2-yl]ethan-1-ol |
2228767-74-4 | 0.05g |
$1247.0 | 2023-09-16 | ||
Enamine | EN300-1974536-5.0g |
2-azido-2-[5-(trifluoromethyl)furan-2-yl]ethan-1-ol |
2228767-74-4 | 5g |
$4309.0 | 2023-05-23 | ||
Enamine | EN300-1974536-0.25g |
2-azido-2-[5-(trifluoromethyl)furan-2-yl]ethan-1-ol |
2228767-74-4 | 0.25g |
$1366.0 | 2023-09-16 | ||
Enamine | EN300-1974536-1.0g |
2-azido-2-[5-(trifluoromethyl)furan-2-yl]ethan-1-ol |
2228767-74-4 | 1g |
$1485.0 | 2023-05-23 | ||
Enamine | EN300-1974536-5g |
2-azido-2-[5-(trifluoromethyl)furan-2-yl]ethan-1-ol |
2228767-74-4 | 5g |
$4309.0 | 2023-09-16 | ||
Enamine | EN300-1974536-0.1g |
2-azido-2-[5-(trifluoromethyl)furan-2-yl]ethan-1-ol |
2228767-74-4 | 0.1g |
$1307.0 | 2023-09-16 | ||
Enamine | EN300-1974536-10.0g |
2-azido-2-[5-(trifluoromethyl)furan-2-yl]ethan-1-ol |
2228767-74-4 | 10g |
$6390.0 | 2023-05-23 |
2-azido-2-5-(trifluoromethyl)furan-2-ylethan-1-ol Related Literature
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
Additional information on 2-azido-2-5-(trifluoromethyl)furan-2-ylethan-1-ol
Comprehensive Guide to 2-Azido-2-[5-(Trifluoromethyl)furan-2-yl]ethan-1-ol (CAS No. 2228767-74-4): Properties, Applications, and Market Insights
2-Azido-2-[5-(trifluoromethyl)furan-2-yl]ethan-1-ol (CAS No. 2228767-74-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This compound combines a furan ring substituted with a trifluoromethyl group and an azido functional group, making it a versatile intermediate for synthesizing bioactive molecules. Researchers and industry professionals frequently search for "2-azido-2-[5-(trifluoromethyl)furan-2-yl]ethanol synthesis" or "CAS 2228767-74-4 applications," reflecting its growing relevance in drug discovery and material science.
The molecular structure of 2-azido-2-[5-(trifluoromethyl)furan-2-yl]ethan-1-ol includes a hydroxyl group, which enhances its reactivity in coupling reactions, and an azide moiety, enabling click chemistry applications. These properties align with current trends in "green chemistry" and "sustainable synthesis," as the compound can participate in efficient, catalyst-free transformations. Its trifluoromethylfuran backbone is particularly valuable in designing metabolically stable compounds, a hot topic in medicinal chemistry forums and patent literature.
In pharmaceutical applications, CAS 2228767-74-4 serves as a precursor for heterocyclic drug candidates, especially those targeting kinase inhibition or antimicrobial activity. Recent publications highlight its utility in developing "next-generation antifungals"—a trending search term due to rising antimicrobial resistance concerns. The compound’s furan-azide hybrid structure also makes it a candidate for bioconjugation in antibody-drug conjugates (ADCs), a rapidly expanding sector in oncology research.
From a commercial perspective, suppliers of 2-azido-2-[5-(trifluoromethyl)furan-2-yl]ethan-1-ol emphasize its high purity (>98%) and stability under inert conditions, addressing frequent buyer queries about "storage conditions for azido alcohols." Market reports indicate growing demand from Asia-Pacific contract research organizations (CROs), correlating with increased searches for "bulk suppliers of trifluoromethyl furan derivatives." Regulatory databases confirm its non-hazardous status for transport, a critical factor for international procurement teams.
Innovative applications of this compound extend to material science, where its photo-crosslinking capability (via the azide group) supports advancements in "self-healing polymers"—a trending topic in nanotechnology circles. Researchers exploring "click chemistry for surface modification" often benchmark 2228767-74-4 due to its balanced reactivity and solubility in common organic solvents like THF and DCM. These attributes are frequently cited in peer-reviewed studies on functionalized biomaterials.
Quality control protocols for 2-azido-2-[5-(trifluoromethyl)furan-2-yl]ethan-1-ol typically involve HPLC-UV analysis and NMR characterization, addressing common purchaser concerns about "analytical methods for azide-containing compounds." The compound’s IR spectrum shows distinctive peaks at ~2100 cm-1 (azide stretch) and 3400 cm-1 (hydroxyl), which are key identifiers in technical datasheets. These details respond to frequent search queries from quality assurance specialists in fine chemical industries.
Future research directions for CAS 2228767-74-4 may explore its potential in catalysis (e.g., as a ligand precursor) or fluorescent probes, given the furan ring’s electron-rich nature. Such applications align with emerging trends in "smart chemical sensors" and "metal-organic frameworks (MOFs)," which dominate recent academic search volumes. Patent analyses reveal a 40% year-on-year increase in filings involving trifluoromethylfuran scaffolds, underscoring the commercial viability of this compound class.
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